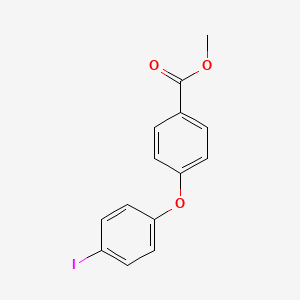

Methyl 4-(4-iodophenoxy)benzoate

Descripción general

Descripción

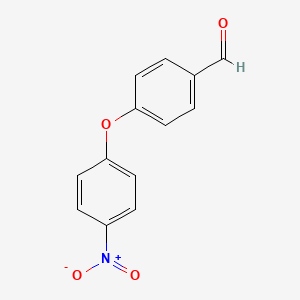

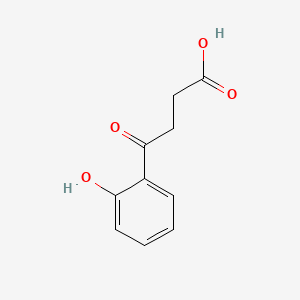

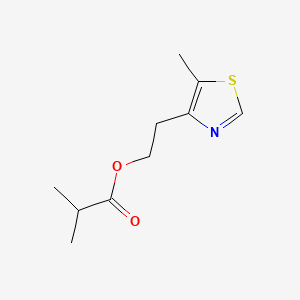

“Methyl 4-(4-iodophenoxy)benzoate” is an organic compound with the molecular formula C14H11IO3 . It has a molecular weight of 354.14 and is a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-(4-iodophenoxy)benzoate” were not found, it’s worth noting that esters like this can generally be synthesized through Fischer esterification or coupling reactions .Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-iodophenoxy)benzoate” consists of a benzoate group attached to a methyl group and a 4-iodophenoxy group . The InChI key for this compound is GYYOBKIQEKKCMS-UHFFFAOYSA-N .Chemical Reactions Analysis

The aryl-iodide functionality of “Methyl 4-(4-iodophenoxy)benzoate” may undergo coupling reactions, such as a symmetrical Sonogashira coupling . Esters can also be hydrolyzed to carboxylic acids under acidic or basic conditions .Physical And Chemical Properties Analysis

“Methyl 4-(4-iodophenoxy)benzoate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Fluoride Sensing

Methyl 4-(4-iodophenoxy)benzoate-related compounds, such as methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate (L1) and methyl 4-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate (L2), have been investigated for their applications in fluoride sensing. These molecules exhibit spectroscopic and colorimetric properties that enable fluoride ion detection in mixed solvent systems. The presence of adjacent phenolic hydroxyl and 1,3,4-oxadiazole units contributes to their selectivity towards fluoride ions, making them potential candidates for the development of fluoride chemosensors (Jiantao Ma et al., 2013).

Polymer Science

Research into the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate and its derivatives has led to the development of hyperbranched aromatic polyamides. These polymers exhibit desirable properties such as solubility in common organic solvents and inherent viscosities indicative of their potential applications in high-performance materials (Gang Yang et al., 1999).

Anaerobic Biodegradation

The anaerobic transformation of phenol to benzoate through para-carboxylation demonstrates the metabolic pathways employed by microbial consortia in the degradation of aromatic compounds. This process, studied using fluorinated analogues, reveals insights into the biochemical mechanisms underlying the conversion of toxic phenolic compounds into less harmful benzoates, highlighting potential strategies for bioremediation efforts (B. Genthner et al., 1989).

Synthetic Chemistry

In synthetic chemistry, the preparation of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate serves as an important step in the total synthesis of bisbibenzyls, a class of natural products with various biological activities. The optimization of reaction conditions for this synthesis underscores the compound's significance as an intermediate in organic synthesis (Lou Hong-xiang, 2012).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements including “Combustible liquid”, “Harmful if swallowed”, and "Harmful to aquatic life" . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and not smoking . It should be handled with personal protective equipment, and contact with eyes, skin, or clothing should be avoided .

Propiedades

IUPAC Name |

methyl 4-(4-iodophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYOBKIQEKKCMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403203 | |

| Record name | Methyl 4-(4-iodophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-iodophenoxy)benzoate | |

CAS RN |

21120-76-3 | |

| Record name | Methyl 4-(4-iodophenoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21120-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4-iodophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

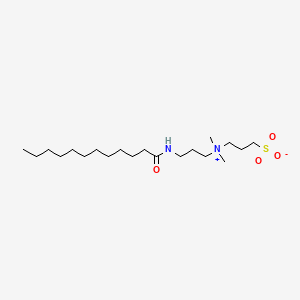

![[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1598327.png)